![molecular formula C9H10N2O2 B037549 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 125030-31-1](/img/structure/B37549.png)
2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, also known as PHT-427, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be developed into an effective anticancer drug.
Mecanismo De Acción
2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione inhibits the activity of AKT and PDK1 by binding to their pleckstrin homology (PH) domains. The PH domains of AKT and PDK1 are responsible for binding to phospholipids in the cell membrane, which is necessary for their activation. 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione competes with phospholipids for binding to the PH domains, thereby preventing the activation of AKT and PDK1.
Efectos Bioquímicos Y Fisiológicos
Inhibition of AKT and PDK1 by 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione leads to a variety of biochemical and physiological effects in cancer cells. These effects include inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is its specificity for AKT and PDK1. This specificity makes it a valuable tool for studying the role of these proteins in cancer development and progression. However, the limitations of 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione include its poor solubility in water, which can make it difficult to administer in vivo, and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for the development of 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. One potential direction is the optimization of the compound's pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction is the development of combination therapies that incorporate 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione with other anticancer drugs, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the potential side effects of 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione and its long-term safety profile.
Métodos De Síntesis
The synthesis of 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves the reaction of 2-(2-propyn-1-yl)-1H-imidazole with 1,3-dioxoisoindoline-2-carboxylic acid in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling reaction and results in the formation of 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione with a yield of 68%.
Aplicaciones Científicas De Investigación
2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been extensively studied in preclinical models of cancer, including breast cancer, prostate cancer, and glioblastoma. In vitro studies have shown that 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione inhibits the activity of AKT, a protein kinase that is frequently overexpressed in cancer cells and is involved in promoting cell survival and proliferation. 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has also been shown to inhibit the activity of a related protein kinase, PDK1, which is involved in the activation of AKT.
Propiedades
Número CAS |
125030-31-1 |
|---|---|
Nombre del producto |
2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione |
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
2-prop-2-ynyl-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C9H10N2O2/c1-2-5-11-8(12)7-4-3-6-10(7)9(11)13/h1,7H,3-6H2 |
Clave InChI |
RDXIUIADKUTLJJ-UHFFFAOYSA-N |
SMILES |
C#CCN1C(=O)C2CCCN2C1=O |
SMILES canónico |
C#CCN1C(=O)C2CCCN2C1=O |
Sinónimos |
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-(2-propynyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



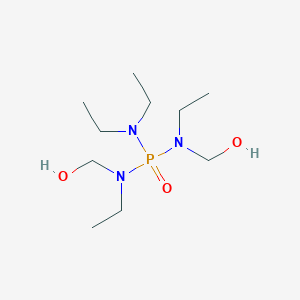
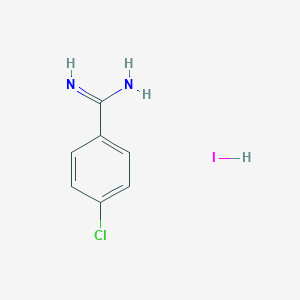
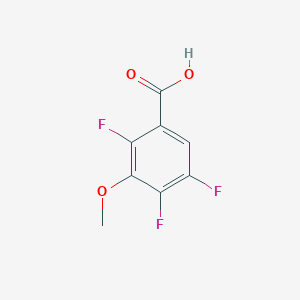
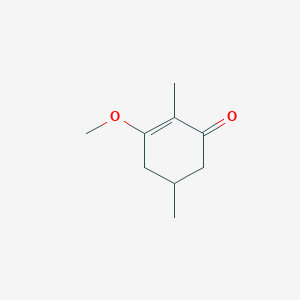
![(S)-hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B37484.png)
![4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B37485.png)
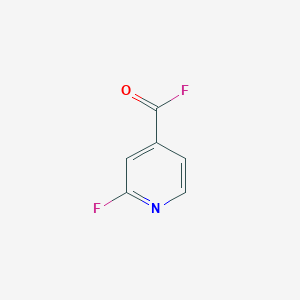
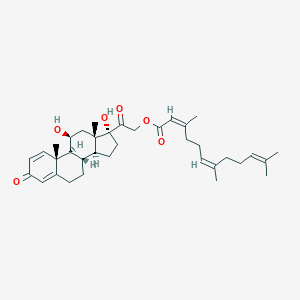
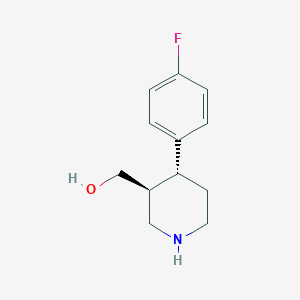
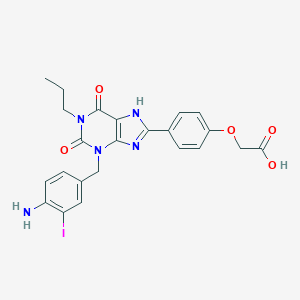
![6-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B37499.png)
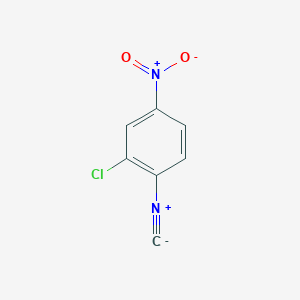
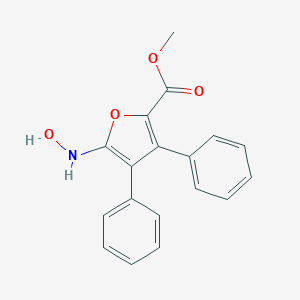
![3-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B37504.png)